molecular formula C21H22Cl3N3O B070581 CB 34 CAS No. 193979-75-8

CB 34

Cat. No.: B070581
CAS No.: 193979-75-8
M. Wt: 438.8 g/mol
InChI Key: QYVWBXJKZUCSNI-UHFFFAOYSA-N
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Description

CB 34, also known as this compound, is a useful research compound. Its molecular formula is C21H22Cl3N3O and its molecular weight is 438.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl3N3O/c1-3-9-26(10-4-2)19(28)12-18-20(14-5-7-15(22)8-6-14)25-21-17(24)11-16(23)13-27(18)21/h5-8,11,13H,3-4,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVWBXJKZUCSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2Cl)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424957
Record name CB 34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193979-75-8
Record name CB 34
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CB 34
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the primary target of CB 34 and how does it interact with it?

A1: this compound is a selective ligand for peripheral benzodiazepine receptors (PBR). [] While the exact mechanism of interaction remains to be fully elucidated, it is believed to bind to a specific site on the PBR, potentially impacting its conformation and downstream signaling.

Q2: What are the downstream effects of this compound binding to its target?

A2: Binding of this compound to PBR has been linked to the stimulation of neurosteroid synthesis. [] The specific pathways involved and the implications of this stimulation require further investigation.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H21Cl3N4O, and its molecular weight is 451.78 g/mol.

Q4: Is there any information available about the spectroscopic data of this compound?

A4: While the provided abstracts do not delve into the detailed spectroscopic characterization of this compound, its synthesis and tritiation for use in binding assays have been described. [] This suggests that techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) have likely been employed for its structural confirmation.

Q5: What is known about the stability and formulation of this compound?

A5: The research provided does not offer specific details about the stability of this compound under various conditions or formulation strategies employed to enhance its stability, solubility, or bioavailability.

Q6: Has this compound been investigated in any preclinical models, such as cell-based assays or animal models?

A6: this compound has been used as a radioligand ([3H]this compound) in binding assays to study PBR in rat brain membranes. [] This suggests its utility in in vitro studies. Additionally, research has explored its anticonflict action in rats, indicating in vivo investigations. []

Q7: Is there any research on the pharmacokinetics and pharmacodynamics (PK/PD) of this compound, including its absorption, distribution, metabolism, and excretion (ADME)?

A7: The provided abstracts do not explicitly describe PK/PD studies or ADME profiles for this compound.

Q8: What about the toxicology and safety profile of this compound?

A8: The research excerpts provided do not include specific details regarding the toxicity, adverse effects, or overall safety profile of this compound.

Q9: Has this compound been used in any clinical trials?

A9: The information provided does not mention any clinical trials involving this compound.

Q10: What is the connection between this compound and "Beauveria bassiana (Bals.) Vuill." mentioned in some abstracts?

A10: The mention of "this compound" in the context of "Beauveria bassiana (Bals.) Vuill." likely refers to a different entity, possibly a strain or isolate code within a specific research context, and not the chemical compound this compound. [, ]

Q11: Is there any information about the environmental impact or degradation of this compound?

A11: The provided research excerpts do not contain information regarding the environmental impact, degradation pathways, or ecotoxicological effects of this compound.

Q12: Are there any known alternatives or substitutes for this compound in research or potential applications?

A12: While the provided information does not directly discuss alternatives to this compound, research on 2-phenyl-imidazo[1,2-a]pyridine derivatives as PBR ligands suggests that other compounds within this chemical class might possess similar or distinct pharmacological profiles. [] Further investigation is needed to determine comparable alternatives.

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